molecular formula C14H11N3O2 B14367834 (4Z)-4-[(2-methylimidazol-1-yl)methylidene]-2-phenyl-1,3-oxazol-5-one

(4Z)-4-[(2-methylimidazol-1-yl)methylidene]-2-phenyl-1,3-oxazol-5-one

Cat. No.: B14367834
M. Wt: 253.26 g/mol
InChI Key: QVMBNXMWWZKEMG-XFXZXTDPSA-N
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Description

(4Z)-4-[(2-methylimidazol-1-yl)methylidene]-2-phenyl-1,3-oxazol-5-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an oxazole ring fused with an imidazole moiety, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(2-methylimidazol-1-yl)methylidene]-2-phenyl-1,3-oxazol-5-one typically involves the condensation of 2-methylimidazole with a suitable aldehyde or ketone, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the imidazole-oxazole linkage. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(2-methylimidazol-1-yl)methylidene]-2-phenyl-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or oxazole rings, often facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate or acyl chlorides in the presence of a catalyst like pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazole derivatives, while reduction can produce reduced imidazole-oxazole compounds. Substitution reactions typically result in alkylated or acylated derivatives.

Scientific Research Applications

(4Z)-4-[(2-methylimidazol-1-yl)methylidene]-2-phenyl-1,3-oxazol-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (4Z)-4-[(2-methylimidazol-1-yl)methylidene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide

Uniqueness

Compared to similar compounds, (4Z)-4-[(2-methylimidazol-1-yl)methylidene]-2-phenyl-1,3-oxazol-5-one stands out due to its unique imidazole-oxazole linkage, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

(4Z)-4-[(2-methylimidazol-1-yl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C14H11N3O2/c1-10-15-7-8-17(10)9-12-14(18)19-13(16-12)11-5-3-2-4-6-11/h2-9H,1H3/b12-9-

InChI Key

QVMBNXMWWZKEMG-XFXZXTDPSA-N

Isomeric SMILES

CC1=NC=CN1/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3

Canonical SMILES

CC1=NC=CN1C=C2C(=O)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

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